2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds can be achieved via a [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones through a squaramide catalysis strategy .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.
Mechanism of Action
The mechanism by which 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective multitasking properties in amine protection/deprotection sequences.
9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs: Used in organic–inorganic hybrid and all-inorganic perovskite solar cells.
2-(2-Methoxyphenyl)ethylamine: A related compound with applications in organic synthesis.
Uniqueness
What sets 2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
Molecular Formula |
C22H21NO5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO5/c1-13-4-9-17-16(12-13)20(24)18-19(14-5-7-15(27-3)8-6-14)23(10-11-26-2)22(25)21(18)28-17/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
FOXNGZTZPMORCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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